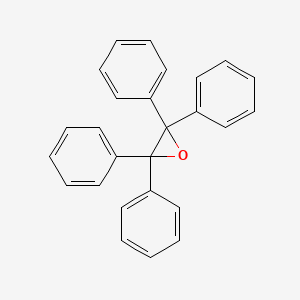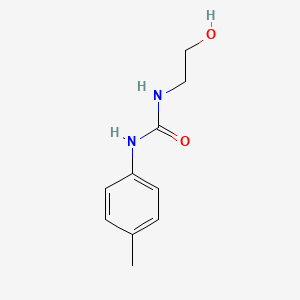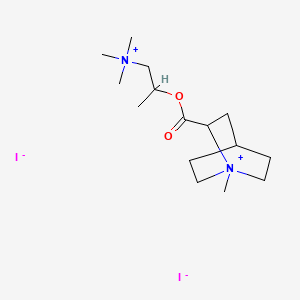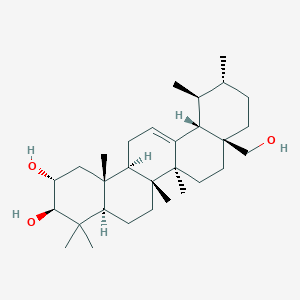
Cyclol methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclol methacrylate is a chemical compound with the molecular formula C12H16O2. It is a derivative of methacrylic acid and is known for its unique structure, which includes a bicyclic ring system. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to form stable polymers with desirable properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclol methacrylate can be synthesized through several methods. One common approach involves the reaction of arylacetyl chloride with sodium methacrylate in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride and sodium iodide. The reaction is typically carried out in acetonitrile as the solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclol methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Polymers: The primary products of polymerization reactions.
Substituted Derivatives: Formed through substitution reactions, these derivatives can have various functional groups attached to the methacrylate backbone.
Scientific Research Applications
Cyclol methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers with specific properties.
Medicine: Investigated for its potential use in creating biocompatible materials for implants and prosthetics.
Mechanism of Action
The mechanism by which cyclol methacrylate exerts its effects is primarily through its ability to polymerize and form stable networks. The molecular targets and pathways involved include:
Radical Polymerization: Initiated by free radicals, leading to the formation of long polymer chains.
Comparison with Similar Compounds
Cyclol methacrylate can be compared with other methacrylate derivatives, such as:
Methyl Methacrylate: A simpler methacrylate compound used in the production of polymethyl methacrylate (PMMA).
Cyclohexyl Methacrylate: Similar in structure but with a cyclohexyl group instead of the bicyclic ring system.
Uniqueness
This compound’s unique bicyclic structure provides it with distinct properties, such as enhanced rigidity and the ability to form highly cross-linked polymers. This makes it particularly valuable in applications requiring materials with high mechanical strength and chemical resistance .
Conclusion
This compound is a versatile compound with significant applications in various fields, from polymer chemistry to biomedical engineering. Its unique structure and properties make it a valuable material for developing advanced materials with specific functionalities.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h3-4,9-11H,1,5-7H2,2H3/t9-,10+,11?/m0/s1 |
InChI Key |
NYOZFCHGWPIBJO-MTULOOOASA-N |
Isomeric SMILES |
CC(=C)C(=O)OCC1C[C@@H]2C[C@H]1C=C2 |
Canonical SMILES |
CC(=C)C(=O)OCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

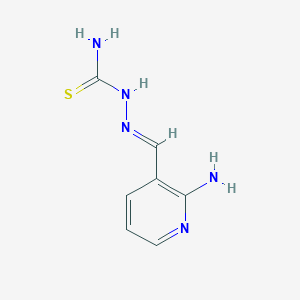
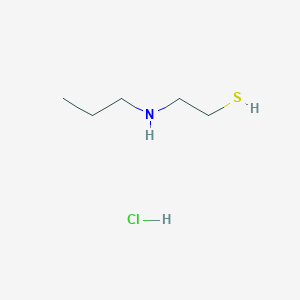
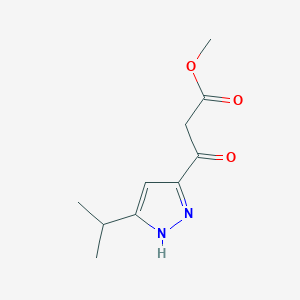
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

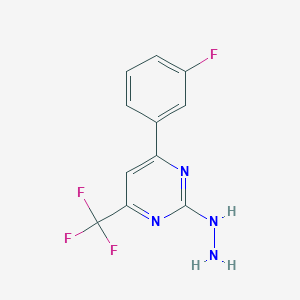
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)

